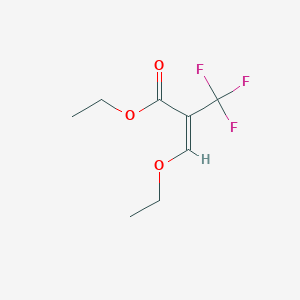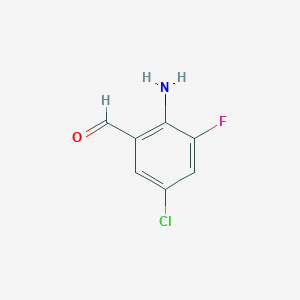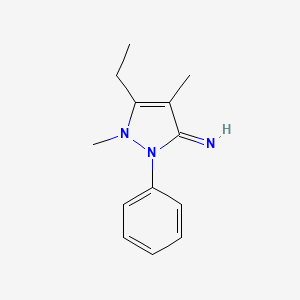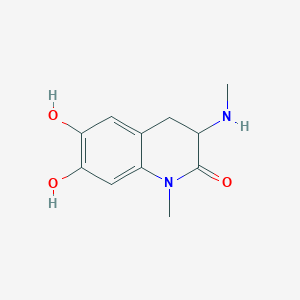
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique quinoline structure, which includes hydroxyl groups at positions 6 and 7, a methyl group at position 1, and a methylamino group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Methylation and Amination: The methyl group at position 1 and the methylamino group at position 3 can be introduced through methylation and amination reactions, respectively, using reagents like methyl iodide and methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, catalytic processes, and advanced purification techniques to ensure high purity and efficiency.
化学反応の分析
Types of Reactions
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as chromium trioxide or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, hydrogen peroxide in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against influenza viruses.
Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Biochemistry: It is used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as nucleases, by binding to their active sites and preventing substrate access . This inhibition can disrupt viral replication and other biological processes.
類似化合物との比較
Similar Compounds
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methylamino group.
6,7-Dihydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: Similar structure but lacks the methylamino group.
6,7-Dihydroxy-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one: Similar structure but lacks the methyl group at position 1.
Uniqueness
6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the methyl and methylamino groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for a diverse range of chemical modifications and potential therapeutic applications.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
6,7-dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O3/c1-12-7-3-6-4-9(14)10(15)5-8(6)13(2)11(7)16/h4-5,7,12,14-15H,3H2,1-2H3 |
InChIキー |
IMYADYXMTGDERO-UHFFFAOYSA-N |
正規SMILES |
CNC1CC2=CC(=C(C=C2N(C1=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


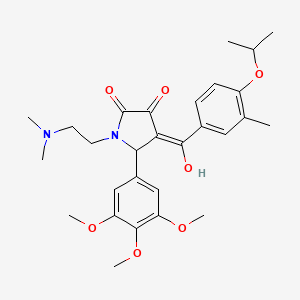

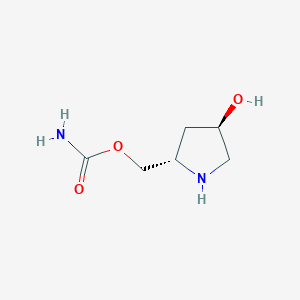


![2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12868154.png)
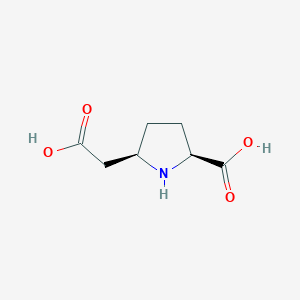

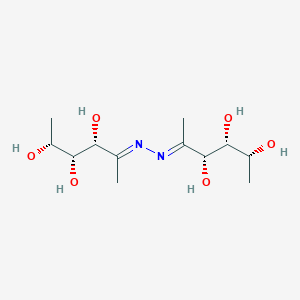
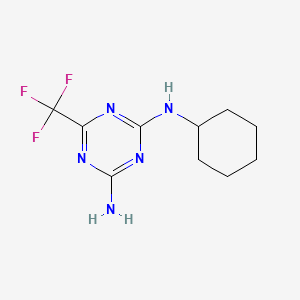
![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)
